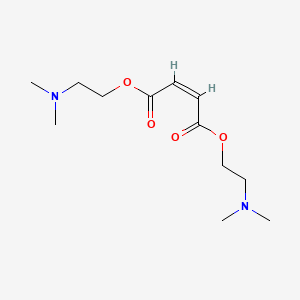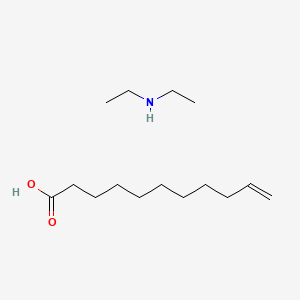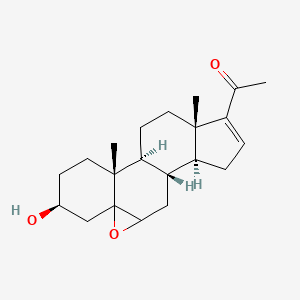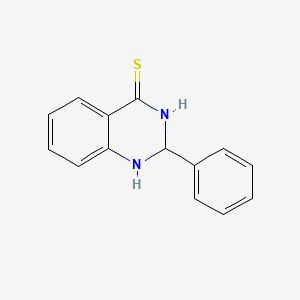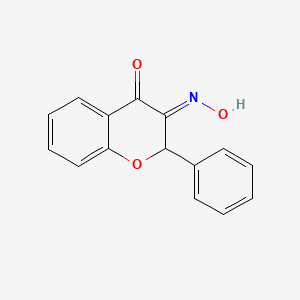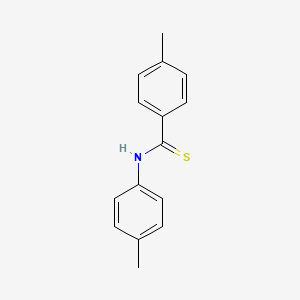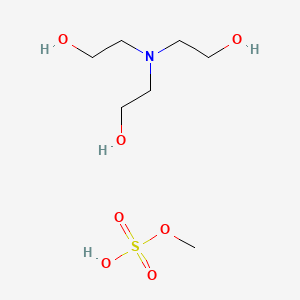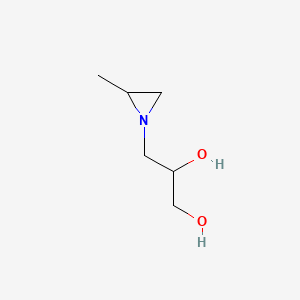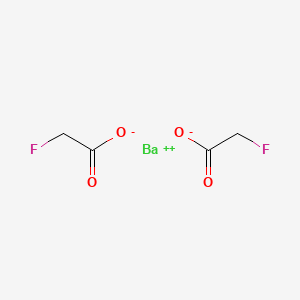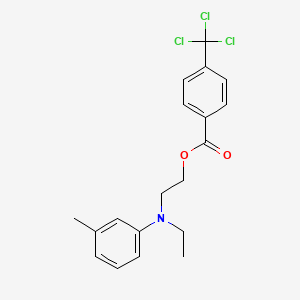
2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate is a chemical compound with the molecular formula C19H20Cl3NO2 and a molecular weight of 400.73 g/mol . It is also known by its systematic name, Benzoic acid, 4-(trichloromethyl)-, 2-[ethyl(3-methylphenyl)amino]ethyl ester . This compound is characterized by its unique structure, which includes an ethyl group, a methylphenyl group, and a trichloromethyl group attached to a benzoate ester.
準備方法
The synthesis of 2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate typically involves the esterification of benzoic acid derivatives with appropriate amines and alcohols. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperatures and pressures to ensure high yield and purity of the final product.
化学反応の分析
2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles such as hydroxide ions or amines, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate can be compared with other similar compounds, such as:
Benzoic acid derivatives: These compounds share the benzoate ester structure but differ in their substituents, leading to variations in their chemical and biological properties.
Aminoethyl benzoates: These compounds have similar aminoethyl groups but may have different aromatic or aliphatic substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other related compounds.
特性
CAS番号 |
86626-71-3 |
|---|---|
分子式 |
C19H20Cl3NO2 |
分子量 |
400.7 g/mol |
IUPAC名 |
2-(N-ethyl-3-methylanilino)ethyl 4-(trichloromethyl)benzoate |
InChI |
InChI=1S/C19H20Cl3NO2/c1-3-23(17-6-4-5-14(2)13-17)11-12-25-18(24)15-7-9-16(10-8-15)19(20,21)22/h4-10,13H,3,11-12H2,1-2H3 |
InChIキー |
AUUQESGZJHQNNE-UHFFFAOYSA-N |
正規SMILES |
CCN(CCOC(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl)C2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



